molecular formula C19H19F3N2O3 B11483052 Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(3-methylphenyl)amino]-, ethyl ester

Cat. No.: B11483052
M. Wt: 380.4 g/mol
InChI Key: PNTKESUTOCDXCC-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups, aromatic amines, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethylated intermediate: This step involves the introduction of trifluoromethyl groups into the molecule. Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate are often used under conditions that facilitate the formation of the desired intermediate.

    Amination and formylation: The intermediate is then subjected to amination and formylation reactions to introduce the amino and formamido groups. Common reagents for these steps include aniline derivatives and formic acid or its derivatives.

    Esterification: The final step involves the esterification of the intermediate to form the ethyl ester. This is typically achieved using ethanol and an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The aromatic amine and formamido groups enable the compound to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3,3,3-TRIFLUORO-2-[(4-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE
  • ETHYL 3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(3-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C19H19F3N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-benzamido-3,3,3-trifluoro-2-(3-methylanilino)propanoate

InChI

InChI=1S/C19H19F3N2O3/c1-3-27-17(26)18(19(20,21)22,23-15-11-7-8-13(2)12-15)24-16(25)14-9-5-4-6-10-14/h4-12,23H,3H2,1-2H3,(H,24,25)

InChI Key

PNTKESUTOCDXCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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